![molecular formula C23H20N2O6 B2899069 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851410-97-4](/img/structure/B2899069.png)

3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

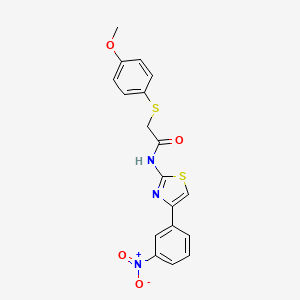

This compound is a benzamide derivative with a chromenopyridinone moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in many pharmaceuticals and natural compounds . The chromenopyridinone moiety is a bicyclic system that is found in various natural products and medicinal compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide and chromenopyridinone moieties clearly. The three methoxy groups (-OCH3) on the benzene ring would likely be in the 3, 4, and 5 positions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and chromenopyridinones undergo a variety of chemical reactions. Benzamides, for example, can react with halogenating agents to form halobenzamides .Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group, which is a part of this compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the known targets of tmp-containing compounds, it can be inferred that the compound might affect several pathways related to cell growth and proliferation, oxidative stress response, and signal transduction .

Result of Action

Tmp-containing compounds have displayed notable anti-cancer effects , suggesting that this compound might also exhibit similar effects. These compounds have also shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against certain parasites . Furthermore, they have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of TMCB is its ability to inhibit the activity of multiple enzymes involved in various biological processes. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of TMCB is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on TMCB. One area of interest is in the development of more efficient synthesis methods for TMCB. Another area of interest is in the development of more potent analogs of TMCB with improved solubility and pharmacokinetic properties. Finally, further research is needed to fully understand the mechanism of action of TMCB and its potential applications in various fields of scientific research.

Métodos De Síntesis

The synthesis of TMCB involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-amino-3-methoxybenzoic acid, which is then coupled with 2-methoxy-4,5-dimethylphenol to form the key intermediate. This intermediate is then subjected to a series of reactions, including cyclization and acylation, to yield TMCB.

Aplicaciones Científicas De Investigación

TMCB has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of cancer research. TMCB has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, TMCB has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c1-12-9-18(24-20-14-7-5-6-8-15(14)31-23(27)19(12)20)25-22(26)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-11H,1-4H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBOPSGPEDYIFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2898986.png)

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)

![8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2898991.png)

![2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2898996.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)

![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)